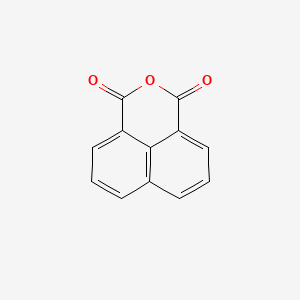
2,3,4-Trimethylbenzaldehyde
概要
説明
2,3,4-Trimethylbenzaldehyde is an organic compound with the molecular formula C₁₀H₁₂O. It is a derivative of benzaldehyde, where three methyl groups are substituted at the 2, 3, and 4 positions of the benzene ring. This compound is known for its distinctive aromatic properties and is used in various chemical syntheses and industrial applications.
作用機序
Target of Action
2,3,4-Trimethylbenzaldehyde, a compound found in the root oil of various Eryngium species , has been shown to have potential against both Gram-positive and Gram-negative bacteria . Its primary targets are likely bacterial cells, particularly Staphylococcus aureus, Klebsiella pneumoniae, and Proteus mirabilis .
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth, as evidenced by its activity against Staphylococcus aureus, Klebsiella pneumoniae, and Proteus mirabilis . This suggests that it could potentially be used as an antimicrobial agent.
準備方法
Synthetic Routes and Reaction Conditions
2,3,4-Trimethylbenzaldehyde can be synthesized through several methods. One common approach involves the formylation of 2,3,4-trimethylbenzene using a Vilsmeier-Haack reagent. This reaction typically requires the presence of a strong base, such as sodium hydroxide, and is conducted under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves the methylation of 2,3,4-trihydroxybenzaldehyde using dimethyl sulfate as the alkylating agent. This process is carried out in the presence of a phase transfer catalyst, such as quaternary ammonium salts, and sodium hydroxide. The reaction is typically conducted at temperatures ranging from 50 to 70 degrees Celsius .
化学反応の分析
Types of Reactions
2,3,4-Trimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: 2,3,4-Trimethylbenzoic acid.
Reduction: 2,3,4-Trimethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
2,3,4-Trimethylbenzaldehyde has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and biologically active molecules.
Industry: It is used in the production of fragrances, flavors, and other aromatic compounds.
類似化合物との比較
Similar Compounds
2,3,5-Trimethylbenzaldehyde: Similar structure but with the methyl group at the 5 position instead of the 4 position.
2,4,6-Trimethylbenzaldehyde: Methyl groups are at the 2, 4, and 6 positions.
3,4,5-Trimethylbenzaldehyde: Methyl groups are at the 3, 4, and 5 positions.
Uniqueness
2,3,4-Trimethylbenzaldehyde is unique due to the specific positioning of its methyl groups, which influences its reactivity and the types of reactions it can undergo. This unique structure makes it particularly useful in certain synthetic pathways and applications where other isomers may not be as effective .
特性
IUPAC Name |
2,3,4-trimethylbenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-7-4-5-10(6-11)9(3)8(7)2/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZOPDOUASNMNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372909 | |
| Record name | 2,3,4-trimethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70679-68-4, 34341-28-1 | |
| Record name | 2,3,4-trimethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4-trimethylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,3,4-Trimethylbenzaldehyde in natural product chemistry?
A: this compound is a significant volatile organic compound found in various plant species, particularly within the Apiaceae family. Studies have shown its presence in the essential oils of Eryngium planum [], Bupleurum gibraltarium [, , ], and Ferulago nodosa []. Its presence contributes to the characteristic aroma and potential biological activities of these plants.
Q2: How does the concentration of this compound vary within a single plant species?
A: Research indicates that the concentration of this compound can differ significantly depending on the plant part. For instance, in Eryngium planum, it is a major constituent in the root oil and in vitro shoot oil but less prominent in oils extracted from leaves and inflorescences []. A similar trend was observed in Bupleurum gibraltarium, where it was a primary component in stem oils but less abundant in leaf and umbel ray oils [].
Q3: Are there variations in this compound content based on extraction methods?
A: Yes, the extraction method can significantly impact the yield and composition of essential oils, including the levels of this compound. A study comparing steam distillation and supercritical fluid extraction of Ferulago nodosa found that the former yielded a higher concentration of this compound (42.2%), likely as a byproduct of thermolysis. In contrast, supercritical fluid extraction resulted in a lower concentration, with α-pinene being the dominant compound [].
Q4: What role does this compound play in the biological activity of plant essential oils?
A: While the specific mechanisms of action remain to be fully elucidated, research suggests that this compound contributes to the overall biological activity of certain essential oils. For example, the essential oil of Bupleurum gibraltarium, rich in this compound (10.9%), exhibited potent antifungal activity against Plasmopara halstedii in sunflower seedlings, suggesting a potential role in plant defense mechanisms [].
Q5: How do different fertilizer regimes affect the production of this compound in plants?
A: Interestingly, the type of fertilizer used in cultivation can influence the chemical profile of essential oils. A study on Eryngium foetidum revealed that while mineral fertilizers resulted in the highest essential oil yield overall, the root samples from these plants showed a higher concentration of this compound compared to those grown organically or under control conditions []. This highlights the potential to manipulate the production of specific compounds through tailored cultivation practices.
Q6: Is there a correlation between the presence of this compound and other specific compounds in essential oils?
A: Research suggests potential correlations between the presence of this compound and other volatile compounds. In Eryngium foetidum, root oils rich in this compound were also characterized by compounds like Muurola-4,10(14)-dien-1β-ol, Isoshyobunone, and (E)-β-Farnesene, suggesting potential biosynthetic pathways or synergistic effects [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















